Echitamidine

Description

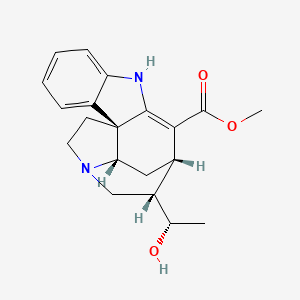

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

methyl (1R,11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3/t11-,12-,13-,16-,20+/m0/s1 |

InChI Key |

DWLJVOJBWLYMJO-AXRAJECPSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)O |

Canonical SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |

Origin of Product |

United States |

Echitamidine: an Indole Alkaloid of Contemporary Research Significance

Classification within Monoterpenoid Indole (B1671886) Alkaloids (MIAs)

Echitamidine (B1215145) belongs to the vast and structurally diverse class of monoterpenoid indole alkaloids (MIAs). wikipedia.orgalfa-chemistry.com This classification signifies that its biosynthesis involves the coupling of tryptamine (B22526), derived from the amino acid tryptophan, and a monoterpenoid unit, secologanin (B1681713). wikipedia.orguomustansiriyah.edu.iq MIAs represent one of the largest groups of alkaloids, with over 4,100 known compounds, many of which exhibit significant physiological activities. wikipedia.org These compounds are predominantly found in plant families such as Apocynaceae, Loganiaceae, and Rubiaceae. wikipedia.orgalfa-chemistry.com

Positioning within the Strychnos Alkaloid Subfamily

Within the broad category of MIAs, this compound is further classified as a member of the Strychnos alkaloid subfamily. naturalproducts.netnih.gov This group of alkaloids is characterized by a common structural framework, the 2-azabicyclo[3.3.1]nonane nucleus, which forms a distinctive bridged system. arkat-usa.org The Strychnos alkaloids are a prominent and extensively studied class due to their complex architectures and notable biological properties. researchgate.netresearchgate.net

Relationship to Akuammiline (B1256633) and Picrinine-Type Alkaloids

This compound is closely related to the akuammiline and picrinine-type alkaloids, both of which are also subclasses of the Strychnos family. researchgate.netresearchgate.net The relationship is primarily structural. Akuammiline alkaloids, such as akuammicine (B1666747), share a similar pentacyclic core with this compound. nih.govacs.orgthieme-connect.com In fact, the total synthesis of this compound has been achieved through strategies that also lead to the synthesis of akuammicine. wikipedia.org

Picrinine-type alkaloids are another closely allied group. researchgate.netresearchgate.netmedchemexpress.com Research on plants like Alstonia scholaris often reports the co-isolation of this compound alongside various picrinine-type alkaloids, highlighting their biosynthetic and structural similarities. researchgate.netresearchgate.netresearchgate.net

Historical Context of Academic Inquiry into this compound and Related Analogues

The academic journey into this compound and its relatives is marked by significant milestones in isolation, structure elucidation, and total synthesis. This compound has been isolated from several plant species, most notably from Alstonia boonei and Alstonia scholaris. wikipedia.orghodoodo.comucl.ac.ukknapsackfamily.com Early work on A. scholaris dating back to the late 19th century led to the isolation of related alkaloids like echitamine. researchgate.net

The complex structure of this compound presented a considerable challenge to synthetic chemists. The first total synthesis of (±)-echitamidine was a notable achievement, paving the way for further synthetic studies on related Strychnos alkaloids. arkat-usa.orgacs.org Subsequent research has focused on developing more efficient and enantioselective synthetic routes. researchgate.netresearchgate.netsynarchive.com These synthetic efforts are not merely academic exercises; they provide access to these complex molecules for further biological evaluation and have led to the synthesis of novel analogues. nih.govresearchgate.netacs.org For instance, the synthesis of this compound was part of a broader project that also produced novel pentacyclic Strychnos alkaloids like alstolucines. nih.govresearchgate.netacs.org

Natural Occurrence and Advanced Isolation Methodologies of Echitamidine

Botanical Sources and Geographic Distribution

Echitamidine (B1215145) is primarily found within various species of the genus Alstonia, a group of evergreen trees and shrubs belonging to the Apocynaceae family. These plants are distributed across tropical and subtropical regions of the world.

Alstonia scholaris (Apocynaceae Family) as a Primary Source

Alstonia scholaris, commonly known as the devil's tree or blackboard tree, is a principal botanical source of this compound. lums.edu.pknih.gov This large, evergreen tree is native to the Indian subcontinent and Southeast Asia, with its distribution extending to southern China, tropical Asia, and Australasia. lums.edu.pkbotanyjournals.com It is widely cultivated in India and can be found in the sub-Himalayan tract, West Bengal, Bihar, and Peninsular India. botanyjournals.com Different parts of the tree, including the bark, leaves, and milky sap, are rich in a variety of alkaloids, with this compound being a notable constituent. meral.edu.mmpharmasm.com The concentration and composition of these alkaloids can vary depending on the geographical location of the plant. For instance, specimens from the Philippines have been found to contain echitamine as the major alkaloid, with its derivatives, while those from Indonesia and other continental countries like India and Thailand may feature different alkaloid profiles. amazonaws.com

Alstonia boonei and Other Alstonia Species

This compound is also a known constituent of Alstonia boonei, a large deciduous tree found in the evergreen rainforests of tropical West Africa. nih.govwikipedia.org This species is one of two Alstonia species native to Africa and is used extensively in traditional practices. nih.govwikipedia.org Research has confirmed the presence of this compound in the bark and leaves of A. boonei. thieme-connect.comresearchgate.net

Other species of Alstonia have also been reported to contain this compound. These include Alstonia congensis, another African species that is morphologically similar to A. boonei and contains this compound in its root and stem bark. wikipedia.orgthieme-connect.com Additionally, the alkaloid has been reported in Alstonia angustiloba and Alstonia glaucescens. nih.govijnrd.org The widespread occurrence of this compound across the Alstonia genus highlights its significance as a characteristic chemical marker for this group of plants.

Table 1: Botanical Sources of this compound

| Species | Family | Common Name(s) | Geographic Distribution | Part(s) Containing this compound |

|---|---|---|---|---|

| Alstonia scholaris | Apocynaceae | Devil's Tree, Blackboard Tree | Southern China, Tropical Asia, Australasia | Bark, Leaves, Milky Sap |

| Alstonia boonei | Apocynaceae | - | Tropical West Africa | Bark, Leaves |

| Alstonia congensis | Apocynaceae | - | West and Central Africa | Root and Stem Bark |

| Alstonia angustiloba | Apocynaceae | - | Southeast Asia | Not specified |

Optimized Extraction and Fractionation Techniques

The isolation of echitamine from its natural botanical sources is a multi-step process that involves initial extraction to create an alkaloid-rich fraction, followed by sophisticated chromatographic techniques to purify the target compound.

Solvent-Based Extraction Approaches for Alkaloid Enriched Fractions

The initial step in isolating this compound involves the extraction of total alkaloids from the plant material. A common approach is the use of organic solvents. For instance, the dried and powdered bark of Alstonia scholaris can be extracted with 95% ethanol (B145695). mdpi.comijpsr.com This ethanolic extract is then subjected to an acid-base treatment to separate the alkaloids from other plant constituents. The extract is typically acidified, often with hydrochloric acid, and then partitioned with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and acidic compounds. mdpi.com The acidic aqueous layer, which now contains the protonated alkaloids, is then basified, commonly with ammonia (B1221849), to a pH of 9-10. mdpi.com This deprotonates the alkaloids, making them soluble in organic solvents. A subsequent extraction with a solvent like chloroform (B151607) or ethyl acetate yields a crude alkaloid fraction. mdpi.comchula.ac.th

Another method involves maceration of the plant material in ammoniacal chloroform. thieme-connect.com Preliminary defatting of the plant material with petroleum ether is sometimes performed to remove resins and chlorophyll, which can interfere with subsequent separation steps. thieme-connect.com

Table 2: Solvent Systems for this compound Extraction

| Plant Source | Initial Solvent | Acidification | Basification | Final Extraction Solvent |

|---|---|---|---|---|

| Alstonia scholaris | 95% Ethanol | 7% Hydrochloric Acid | Ammonia (pH 9-10) | Ethyl Acetate |

| Alstonia scholaris Fruits | Methanol (B129727) | 5% Acetic Acid | Ammonium Hydroxide (pH 10) | Chloroform |

Chromatographic Strategies for Isolation

Once an enriched alkaloid fraction is obtained, chromatographic techniques are employed for the isolation of individual compounds.

Column chromatography is a fundamental technique for separating the components of the crude alkaloid extract. orgchemboulder.com In this method, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel. meral.edu.mmthieme-connect.com The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents, known as the mobile phase, is passed through the column. orgchemboulder.com

The separation is based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. orgchemboulder.com For the isolation of alkaloids from Alstonia species, various solvent systems are used as the mobile phase. Often, a gradient elution is employed, where the polarity of the mobile phase is gradually increased. For example, a chloroform-methanol gradient is frequently used. chula.ac.th Fractions are collected sequentially as the solvent elutes from the column, and these fractions are then analyzed, typically by thin-layer chromatography (TLC), to identify those containing the desired compound. orgchemboulder.com For instance, in one study on Alstonia boonei, column chromatography of the bark extract on silica gel using an ethyl acetate-methanol-water (150:26:19) solvent system yielded multiple alkaloid fractions. nih.govthieme-connect.com Further purification of these fractions, sometimes involving repeated column chromatography with different solvent systems, leads to the isolation of pure this compound. chula.ac.th

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Akuammicine (B1666747) N-oxide |

| Alschomine |

| Alstogustine |

| Alstonine |

| Alstonidine |

| Angustilobine |

| Betulin |

| Boonein |

| Butamine |

| Campesterol |

| Corialstonine |

| Corialstonidine |

| Dihydrocondylocarpine |

| Ditamine |

| Echitamine |

| Echitaminic acid |

| Echitenine |

| Erythrodiol |

| Gentiacraline |

| Isoalschomine |

| Lagumamine |

| Loganin (B1675030) |

| Losbanine |

| Lupeol |

| Macralstonidine |

| Manilamine |

| Mataranine A |

| Mataranine B |

| Nareline |

| Palmitic acid |

| Picralinal |

| Picrinine |

| Porphyrin |

| Porphyrosine |

| Pseudoakuammigine |

| Rhazine |

| Scholaricine |

| Scholarine |

| Stigmasterol |

| Strictamine |

| Sweroside |

| Tubotaiwine |

| Ursolic acid |

| Uvaol |

| Vallesamine |

| Venoterpene |

High-Performance Thin-Layer Chromatography (HPTLC) in Preliminary and Preparative Separations

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers high resolution, sensitivity, and throughput, making it a valuable tool for the analysis of complex mixtures like plant extracts. wikipedia.orgresearchgate.net It is frequently employed for the preliminary screening and quantification of alkaloids in crude extracts and can guide the optimization of conditions for large-scale preparative separations. eurofinsus.comgoogle.com

In the context of isolating this compound, HPTLC serves multiple purposes. Initially, it is used to create a chemical "fingerprint" of the Alstonia bark extract. This allows for the rapid qualitative identification of the presence of this compound by comparing its retardation factor (Rf) value to that of a known standard. The technique's ability to run multiple samples in parallel makes it efficient for screening different extracts or fractions generated during the initial extraction phases. eurofinsus.com

For the separation of indole (B1671886) alkaloids, HPTLC is typically performed on silica gel 60 F254 plates. scielo.br A variety of mobile phase systems can be employed, with their composition optimized to achieve the best possible separation of the target alkaloid from other components. The choice of solvent system is critical and is often determined through systematic trials. For indole alkaloids, solvent systems commonly consist of a mixture of a non-polar solvent like toluene, a medium-polarity solvent such as ethyl acetate, and a small amount of a polar modifier like methanol or formic acid to improve peak shape and resolution. scielo.br After development, the plates are visualized under UV light (commonly at 254 nm or 366 nm) where the separated compounds appear as distinct bands. For alkaloids, spraying with Dragendorff's reagent, which produces characteristic orange or reddish-brown spots, is a common method for specific visualization. foliamedica.bg Densitometric scanning of the plates allows for the quantification of the separated compounds. akjournals.com

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with Silica Gel 60 F254 |

| Mobile Phase (Solvent System) | Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v) or similar compositions are often effective for indole alkaloids. scielo.br |

| Sample Application | Applied as bands using an automated applicator (e.g., Linomat) to ensure uniformity. scielo.br |

| Development | Plates are developed in a chromatography chamber to a specific distance (e.g., 70-80 mm). foliamedica.bg |

| Detection/Visualization | UV detection at 254 nm or 268 nm. scielo.br Post-chromatographic derivatization with Dragendorff's reagent for specific alkaloid detection. foliamedica.bg |

| Quantification | Densitometric scanning using a TLC scanner. akjournals.com |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the final isolation and purification of this compound to a high degree of purity. nih.govwikipedia.org It offers superior resolving power compared to lower-pressure methods and can be scaled from analytical quantities (micrograms) to preparative quantities (grams). nih.govwelch-us.com The process typically begins with analytical HPLC to develop an effective separation method, which is then scaled up to preparative HPLC for purification. shimadzu.com

The initial step involves using analytical HPLC to separate the components in a crude or semi-purified extract of Alstonia. Reversed-phase chromatography is the most common mode used for alkaloid purification. nih.gov In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water (often containing an acidifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724). wikipedia.orgsci-hub.se A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to effectively separate the wide range of compounds present in the plant extract.

Once an analytical method that successfully resolves this compound from its closely related impurities is established, the method is scaled up for preparative HPLC. phenomenex.com This involves using a larger column with the same stationary phase chemistry and adjusting the flow rate and injection volume to accommodate a much larger sample load. shimadzu.com The goal of preparative HPLC is not just analytical characterization but the physical collection of the purified compound. phenomenex.com As the separated components exit the column, they pass through a detector (typically UV-Vis), and a fraction collector is used to selectively collect the eluent containing the this compound peak. The collected fractions are then analyzed for purity, and those meeting the required specification are combined and the solvent is evaporated to yield the pure compound. shimadzu.com

| Parameter | Description |

|---|---|

| Chromatography Mode | Reversed-Phase HPLC. nih.gov |

| Stationary Phase | Preparative C18 silica gel column (e.g., dimensions 250 x 20 mm, particle size 5-10 µm). phenomenex.com |

| Mobile Phase | A gradient of purified water (A) and methanol or acetonitrile (B), both often containing 0.1% formic acid. nih.gov |

| Elution Profile | Gradient elution, for example, starting from 10-20% B and increasing to 80-90% B over 30-60 minutes. |

| Flow Rate | Scaled up from analytical; typically in the range of 10-20 mL/min for preparative columns. phenomenex.com |

| Detection | UV detector monitoring at a wavelength where this compound shows strong absorbance (e.g., 254 nm). |

| Purification Goal | To isolate the this compound peak with high purity for structural elucidation and further research. welch-us.com |

Comprehensive Structural Elucidation of Echitamidine and Its Natural Congeners

Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques form the cornerstone of structural analysis for natural products like echitamidine (B1215145). By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the assembly of the molecular puzzle.

One-dimensional NMR experiments are fundamental for establishing the basic carbon skeleton and the types of protons present in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to its aromatic, olefinic, and aliphatic protons. For instance, signals in the aromatic region confirm the presence of the indole (B1671886) nucleus, a key feature of this class of alkaloids. rhhz.netresearchgate.net The chemical shifts and coupling constants of the protons provide crucial clues for assembling the different fragments of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the number of unique carbon atoms in the molecule. udel.edu Given that most carbon atoms are the NMR-inactive ¹²C isotope, ¹³C NMR is less sensitive but highly informative. udel.edu The chemical shifts in the ¹³C spectrum indicate the type of carbon atom (e.g., carbonyl, aromatic, aliphatic) and its electronic environment. udel.edu For this compound, the ¹³C NMR data confirms the presence of the expected 20 carbon atoms and helps to identify key functional groups such as the ester carbonyl and the carbons of the indole ring. researchgate.net

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not available in sources | Data not available in sources |

While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms and the stereochemistry of the molecule. sdsu.educreative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.educreative-biostructure.com By revealing these proton-proton correlations, COSY helps to trace out the spin systems within the molecule, allowing for the connection of different structural fragments. rhhz.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. sdsu.educreative-biostructure.com This provides a direct link between the ¹H and ¹³C NMR spectra, confirming which protons are bonded to which carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, which shows one-bond correlations, the HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.educreative-biostructure.com This long-range connectivity information is crucial for piecing together the entire carbon skeleton, especially for connecting quaternary carbons that have no attached protons. rhhz.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. creative-biostructure.comprinceton.edu Correlations in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). creative-biostructure.com This information is vital for determining the relative stereochemistry of the molecule, revealing how different parts of the molecule are oriented in three-dimensional space. researchgate.net

Through the combined interpretation of these 1D and 2D NMR experiments, a detailed and unambiguous picture of the planar structure and relative stereochemistry of this compound can be constructed.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. iupac.org It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing clues about its structure through fragmentation patterns. whitman.edulibretexts.org

For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular formula, C₂₀H₂₄N₂O₃. nih.gov This is achieved by measuring the mass of the molecular ion with very high precision. iupac.org

| Mass Spectrometry Data for this compound | |

| Molecular Formula | C₂₀H₂₄N₂O₃ nih.gov |

| Molecular Weight | 340.4 g/mol nih.gov |

| Precursor m/z | 341.186 [M+H]⁺ nih.gov |

| Key Fragment Ions (m/z) | 323.176331, 324.180145, 168.080414, 167.073441, 180.081253 nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and conjugated systems present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for their identification. In the case of this compound, the IR spectrum would be expected to show absorption bands corresponding to the N-H and O-H stretching of the indole and alcohol groups, C=O stretching of the ester, and C=C stretching of the aromatic and olefinic portions of the molecule. adef.tech

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. The UV-Vis spectrum of this compound would be characteristic of its indole chromophore, providing evidence for the presence of this conjugated system. adef.techijpsr.com

Advanced Crystallographic Techniques for Absolute Configuration

While spectroscopic methods are powerful for determining the connectivity and relative stereochemistry of a molecule, they generally cannot establish its absolute configuration. For this, X-ray crystallography is the gold standard. d-nb.infonih.govnih.gov

X-ray crystallography involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including their absolute stereochemistry. ox.ac.uk The determination of the absolute configuration of this compound has been achieved through X-ray crystallographic analysis, providing a definitive and unambiguous structural assignment. researchgate.netnih.govbc.edu This technique has been crucial in confirming the stereochemical details that are often challenging to deduce solely from spectroscopic data.

X-ray Crystallography of this compound or its Derivatives

X-ray crystallography stands as the cornerstone for the unambiguous determination of the molecular structure of crystalline solids at an atomic level. wikipedia.orgresearchgate.net This technique involves directing a beam of X-rays onto a well-ordered crystal of the compound of interest. wikipedia.orgyoutube.com The subsequent diffraction pattern of the X-rays is recorded and analyzed to generate a three-dimensional electron density map, from which the precise positions of individual atoms and the bonds between them can be deduced. wikipedia.org

While a crystal structure for this compound itself is not readily found in the searched literature, the structure of a closely related derivative, 19-epithis compound, has been successfully elucidated using single-crystal X-ray analysis. researchgate.net The comparison of NMR spectroscopic data between this compound and 19-epithis compound revealed key differences, particularly for protons at positions H-15, H-18, H-19, and H-21, hinting at a difference in stereochemistry at the C-19 position. X-ray diffraction analysis of compound 5 (19-epithis compound) confirmed this hypothesis, establishing its structure as the 19R epimer of this compound. researchgate.net

The application of X-ray crystallography has been crucial in the structural determination of various other complex natural products, including derivatives of other alkaloids. mdpi.comnih.govrcsb.org For instance, the crystal structures of several tris(4-aminophenyl)amine (B13937) (TAPA) derivatives have been described, providing insights into their molecular and supramolecular arrangements. mdpi.com Similarly, the technique has been used to determine the solid-state structures of various other organic and organometallic compounds, revealing details about their conformation and intermolecular interactions. nih.govgoettingen-research-online.de The data obtained from such analyses, including crystal system, space group, and unit cell dimensions, are fundamental for a complete structural description. mdpi.comnih.gov

The power of X-ray crystallography also extends to the study of macromolecules, as demonstrated by the high-resolution structure determination of human chitinase (B1577495) in complex with allosamidin (B1666888) and its derivatives. rcsb.org This highlights the capability of the technique to unravel the intricate interactions between molecules.

| Compound | Method | Key Findings |

| 19-epithis compound | Single-crystal X-ray diffraction | Confirmed the structure as the 19R epimer of this compound. researchgate.net |

| Tris(4-aminophenyl)amine (TAPA) Derivatives | X-ray crystallography | Elucidated molecular and supramolecular structures. mdpi.com |

| Allosamidin Derivatives in Complex with Human Chitinase | X-ray crystallography | Provided high-resolution structural data of the complex. rcsb.org |

Complementary Techniques for Solid-State Structural Analysis

While X-ray crystallography is the gold standard for solid-state structure determination, other spectroscopic methods provide complementary and valuable information, especially when suitable crystals for diffraction studies cannot be obtained. These techniques probe different aspects of molecular structure and are often used in conjunction with computational methods to build a comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in the solid-state can provide information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) within a molecule. Although primarily a solution-state technique for structural elucidation of organic molecules, solid-state NMR can reveal details about polymorphism, molecular packing, and intermolecular interactions in the solid form. For this compound and its congeners, detailed 1D and 2D NMR studies in solution have been instrumental in assigning the proton and carbon signals and establishing the connectivity of the atoms. researchgate.netacs.orgnih.govresearchgate.net For instance, detailed analysis of the ROESY spectrum of an this compound-related compound helped in confirming its structure by comparing the data with reported values for this compound. researchgate.net

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comrsc.org VCD is particularly valuable for determining the absolute configuration of chiral molecules in solution and can also be applied to solid samples. nih.govresearchgate.net The experimental VCD spectrum, when compared with the spectrum predicted by quantum chemical calculations for a specific enantiomer, can unambiguously establish the absolute stereochemistry. researchgate.netresearchgate.net This method has been successfully applied to determine the absolute configuration of various alkaloids and other natural products. rsc.orgresearchgate.net For instance, the absolute configuration of (+)-2R,7R,15R,17S,19S-10-demethoxy-12-hydroxy-17,19-epoxygeissovelline, an aspidospermatan-type indoline (B122111) alkaloid, was established using VCD. researchgate.net

Electronic Circular Dichroism (ECD) , another chiroptical technique, measures the differential absorption of circularly polarized ultraviolet and visible light. ECD is sensitive to the electronic structure and the three-dimensional arrangement of chromophores within a molecule. It is widely used to determine the absolute configuration of chiral compounds, including alkaloids. researchgate.netresearchgate.net The absolute configurations of optically pure enantiomers of certain cytotoxic monoterpenoid indole alkaloids were determined based on ECD quantum chemical calculations. researchgate.net

Mass Spectrometry (MS) , while not a primary tool for solid-state structural analysis, provides crucial information about the molecular weight and elemental composition of a compound. iupac.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov Fragmentation patterns observed in the mass spectrum can also offer clues about the molecular structure. The molecular weight of this compound has been determined to be 340.423 g/mol , corresponding to the chemical formula C₂₀H₂₄N₂O₃. wikipedia.org Mass spectrometry was also used to identify an this compound derivative, this compound-N-oxide-19-O-β-D-glucopyranoside, by determining its molecular mass to be 519.2342 with a molecular formula of C₂₆H₃₅N₂O₉. ijpsr.com

| Technique | Information Provided | Application to this compound & Congeners |

| Solid-State NMR | Local nuclear environments, polymorphism, molecular packing. | Primarily used in solution for structural elucidation; provides foundational data for solid-state comparisons. researchgate.netacs.org |

| Vibrational Spectroscopy (IR, Raman) | Presence of functional groups, insights into molecular packing. | Identification of functional groups in this compound derivatives. ijpsr.com |

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules. | Used to determine the absolute configuration of related alkaloid structures. rsc.orgresearchgate.net |

| Electronic Circular Dichroism (ECD) | Absolute configuration, electronic structure. | Applied to determine the absolute configuration of related indole alkaloids. researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Confirmed the molecular formula and weight of this compound and its derivatives. ijpsr.comnih.govwikipedia.org |

Elucidation of Echitamidine Biosynthetic Pathways

Proposed Biogenetic Routes to the Echitamidine (B1215145) Skeleton

The proposed biosynthesis of this compound begins with fundamental building blocks and proceeds through a series of complex enzymatic transformations, culminating in the characteristic strychnos scaffold.

The biosynthesis of virtually all monoterpenoid indole (B1671886) alkaloids, including this compound, commences with the convergence of two primary metabolic pathways. The indole component is derived from the aromatic amino acid tryptophan, which originates from the shikimate pathway. Tryptophan undergoes decarboxylation to yield tryptamine (B22526). The monoterpenoid portion is supplied by secologanin (B1681713), which is synthesized via the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway.

The crucial condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine (B192452) synthase. This reaction stereospecifically forms strictosidine, which is the universal precursor for a vast array of structurally diverse MIAs. The formation of strictosidine represents the first committed step in the biosynthesis of this extensive class of natural products. Following its synthesis, strictosidine is deglycosylated by strictosidine β-glucosidase to yield a reactive aglycone, which serves as the substrate for subsequent enzymatic modifications and rearrangements.

Following the formation of the strictosidine aglycone, the biosynthetic pathway diverges to generate the various classes of MIAs. For strychnos-type alkaloids like this compound, a key intermediate is geissoschizine. The conversion of the strictosidine aglycone to geissoschizine is catalyzed by geissoschizine synthase, an alcohol dehydrogenase.

From geissoschizine, the pathway is thought to proceed to the highly unstable intermediate, preakuammicine. This transformation is a critical branching point and is catalyzed by geissoschizine oxidase, a cytochrome P450 enzyme. nih.govresearchgate.net Preakuammicine is positioned as the central precursor to the strychnos scaffold. It can undergo a non-enzymatic deformylation to yield the stable shunt product, akuammicine (B1666747). nih.govresearchgate.net Given the structural similarities, it is strongly hypothesized that the biosynthesis of this compound also proceeds through preakuammicine. The specific enzymatic modifications that divert the pathway from preakuammicine to this compound, rather than akuammicine, are yet to be definitively identified but likely involve further enzymatic oxidation or rearrangement steps. The recent assembly of a chromosome-level genome for Alstonia scholaris provides a valuable resource for discovering the specific biosynthetic genes involved in the later steps of this compound formation. nih.gov

Isotopic Labeling Studies and Precursor Incorporation Experiments

While specific isotopic labeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the general biosynthetic pathway of related MIAs has been substantially elucidated through such techniques. The use of isotopically labeled precursors, such as tryptophan and loganin (B1675030) (a precursor to secologanin), has been fundamental in establishing the biogenetic origins of the indole and monoterpenoid moieties of strictosidine and its downstream derivatives.

Feeding experiments with labeled geissoschizine have demonstrated its role as a precursor to various strychnos alkaloids. These studies provide strong indirect evidence for the incorporation of these precursors into the this compound skeleton. Future research employing advanced techniques like 13C- or 14C-labeled precursor feeding in Alstonia cell cultures, followed by NMR or mass spectrometry analysis of the isolated this compound, would be necessary to definitively map the carbon and nitrogen flow and confirm the proposed biosynthetic intermediates.

Biotransformation Studies of Related Alkaloids to this compound

Direct biotransformation studies converting related alkaloids specifically into this compound are not well-documented. However, the broader field of MIA biosynthesis has seen numerous examples of biotransformation experiments that shed light on potential enzymatic capabilities within the plant. For instance, the enzymatic machinery present in MIA-producing plants has been shown to catalyze a variety of reactions, including hydroxylations, epoxidations, ring rearrangements, and N-methylations on different alkaloid skeletons.

Total Synthesis and Asymmetric Synthesis of Echitamidine and Analogues

Pioneering Total Syntheses of (±)-Echitamidine

The first successful total synthesis of (±)-echitamidine was a significant milestone, demonstrating the feasibility of constructing its complex, polycyclic structure in a laboratory setting. These early endeavors laid the groundwork for future, more sophisticated synthetic approaches. A notable pioneering effort was reported by the research group of Bosch, Bonjoch, and Solé, which established a foundational pathway to this class of alkaloids. acs.org

The initial racemic syntheses of echitamidine (B1215145) employed a variety of strategic bond formations and reaction cascades to assemble the core structure. A common approach involved the initial construction of a tetracyclic intermediate, which was then elaborated to the final pentacyclic system.

One of the key strategies implemented in the synthesis of the Strychnos alkaloid framework, to which this compound belongs, is the use of a [4+2]-cycloaddition/rearrangement cascade. This approach utilizes an indolyl-substituted amidofuran to construct the ABCE-ring system of the alkaloid family in a highly efficient manner. researchgate.net Another powerful technique involves a sequential one-pot biscyclization method to form the C and E rings of a tetracyclic core. thieme-connect.comresearchgate.netthieme-connect.com

A critical step in many syntheses is the intramolecular Heck reaction, which has been effectively used to forge the final ring of the pentacyclic framework. thieme-connect.comresearchgate.netthieme-connect.com The strategic application of these reactions in a specific sequence was instrumental in the successful total syntheses of (±)-echitamidine and related alkaloids.

Enantioselective Approaches to (-)-Echitamidine

Following the successful racemic syntheses, the focus shifted to the more challenging enantioselective synthesis of the naturally occurring (-)-echitamidine. These efforts aimed to control the stereochemistry of the molecule, producing a single enantiomer. The first enantioselective total synthesis of (-)-echitamidine was a landmark achievement, providing access to the biologically active form of the molecule. thieme-connect.comresearchgate.netthieme-connect.com

To achieve enantioselectivity, chemists employ various techniques, including the use of chiral auxiliaries and asymmetric catalysis. wikipedia.org Chiral auxiliaries are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. nih.govresearchgate.netnih.govsigmaaldrich.comresearchgate.net After the desired stereocenter is set, the auxiliary is removed. While specific details on the chiral auxiliaries used in the earliest enantioselective syntheses of (-)-echitamidine are proprietary to the research groups, the principles of their application are well-established in asymmetric synthesis.

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to influence the stereochemistry of a reaction. wikipedia.org This approach is often more efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomer. The development of novel chiral catalysts has been a major driving force in the advancement of asymmetric synthesis.

Achieving the correct relative and absolute stereochemistry in the synthesis of a complex molecule like this compound requires precise control over both diastereoselectivity and enantioselectivity. wikipedia.org Diastereoselective reactions are used to control the relative stereochemistry between two or more stereocenters. Enantioselective reactions, as discussed above, control the absolute stereochemistry.

In the context of indole (B1671886) alkaloid synthesis, iridium-catalyzed intermolecular allylic alkylation of 3-substituted indoles has emerged as a powerful method for achieving high levels of both diastereoselectivity and enantioselectivity. semanticscholar.org Furthermore, recent advancements have demonstrated the ability to simultaneously control both central and axial chirality, a significant challenge in stereoselective synthesis. dicp.ac.cn The strategic implementation of such control elements is crucial for the successful and efficient synthesis of enantiomerically pure (-)-echitamidine.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The structural complexity of this compound and other Strychnos alkaloids has served as a catalyst for the development of new and innovative synthetic methods. The challenges posed by these intricate natural products have pushed the boundaries of what is possible in organic synthesis.

Semisynthesis and Chemical Derivatization of Echitamidine Analogues

Synthesis of Echitamidine (B1215145) N-Oxides and Glycosidic Derivatives

The derivatization of this compound through oxidation and glycosylation has been demonstrated by the isolation of novel derivatives from natural sources. Research on the constituents of the trunk bark of Alstonia scholaris led to the identification of both an N-oxide and a glycosidic derivative of this compound. researchgate.net

This compound N-oxide (4) was isolated and its structure was elucidated using spectroscopic methods. researchgate.net The formation of N-oxides from their corresponding tertiary amines is a common metabolic or synthetic transformation. d-nb.info This reaction typically involves an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), which targets the nucleophilic nitrogen atom. d-nb.info In the case of this compound, the more nucleophilic tertiary amine at the N-4 position is the likely site of oxidation. d-nb.infonih.gov

A novel glycosidic indole (B1671886) alkaloid , identified as This compound-N-oxide 19-O-β-D-glucopyranoside (2), was also discovered from the same plant source. researchgate.net This compound represents a dual modification of the parent echitamine structure, featuring both N-oxidation at the tertiary amine and glycosylation at the C-19 hydroxyl group. The attachment of a glucopyranoside unit significantly alters the polarity and steric profile of the molecule. The synthesis of glycosides generally involves the coupling of a glycosyl donor to an aglycone (in this case, this compound N-oxide) via a glycosidic bond. nih.gov

The structures of these naturally occurring derivatives confirm that the this compound scaffold is amenable to both oxidation and glycosylation, providing pathways to new analogues.

Table 1: Isolated Derivatives of this compound

| Compound Name | Molecular Formula | Parent Alkaloid | Type of Derivative | Source Organism | Reference |

| This compound N-oxide | C₂₀H₂₄N₂O₄ | This compound | N-Oxide | Alstonia scholaris | researchgate.net |

| This compound-N-oxide 19-O-β-D-glucopyranoside | C₂₆H₃₄N₂O₉ | This compound | N-Oxide, Glycoside | Alstonia scholaris | researchgate.net |

Structural Modifications for Exploring Chemical Space

Exploring chemical space involves systematically modifying a core structure to generate a diverse set of molecules with potentially new properties. scielo.brmit.edu The this compound framework, with its multiple functional groups and complex polycyclic architecture, is an excellent candidate for such exploration through late-stage functionalization. researchgate.net This approach allows chemists to introduce a wide range of chemical functionalities onto the complex natural product, rapidly generating structural diversity. researchgate.net

Potential structural modifications to the this compound scaffold include:

Derivatization of the C-19 Hydroxyl Group: This secondary alcohol is a prime target for modification. Acylation with various carboxylic acids, anhydrides, or acyl chlorides can produce a series of esters. Other modifications could include the formation of carbonates, carbamates, or sulfonates, as has been successfully applied to other complex alkaloids. nih.gov

Modification of the Indole Nucleus: The indole ring system is a common site for derivatization in related alkaloids. researchgate.net Reactions such as electrophilic aromatic substitution (e.g., halogenation, nitration) or modern cross-coupling reactions could introduce substituents at various positions on the benzene (B151609) ring portion, modulating the electronic properties of the molecule.

Alteration of the Methyl Ester: The ester at C-17 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of amides or other esters. This has been observed in the related compound, echitaminic acid, isolated from Alstonia scholaris. researchgate.net

Ring-Distortion Strategies: More advanced synthetic strategies can be employed to fundamentally alter the polycyclic skeleton. scielo.br These can include ring-cleavage, ring-expansion, or ring-rearrangement reactions, leading to novel scaffolds that are topologically related to the original natural product but occupy entirely new regions of chemical space.

Table 2: Potential Sites for this compound Derivatization

| Site | Functional Group | Potential Reactions | Resulting Derivatives |

| N-4 | Tertiary Amine | Oxidation | N-Oxides |

| C-19 | Secondary Alcohol | Esterification, Etherification, Glycosylation | Esters, Ethers, Glycosides |

| C-17 | Methyl Ester | Hydrolysis, Amidation | Carboxylic Acids, Amides |

| Aromatic Ring (C-3-C-6) | Benzene Ring | Electrophilic Aromatic Substitution, Cross-Coupling | Halogenated, Nitrated, Alkylated derivatives |

Mechanistic Insights into Derivatization Reactions

The outcomes of derivatization reactions on a complex molecule like this compound are governed by the inherent reactivity and accessibility of its functional groups. Understanding the underlying reaction mechanisms is crucial for predicting and controlling these transformations.

N-Oxidation: The formation of this compound N-oxide is a classic example of nucleophilic amine chemistry. The lone pair of electrons on the N-4 tertiary amine acts as the nucleophile, attacking the electrophilic oxygen atom of an oxidant like H₂O₂ or a peroxy acid. The reaction is generally regioselective for the most nucleophilic and sterically accessible nitrogen atom in the molecule. d-nb.info In some cases, the resulting N-oxides can undergo further transformations, such as the Cope elimination or the Meisenheimer rearrangement, providing pathways to different alkaloid skeletons. nih.govnih.gov

O-Glycosylation: The synthesis of the 19-O-glycoside involves the formation of a C-O bond between the C-19 hydroxyl group of this compound N-oxide and the anomeric carbon of a glucose molecule. In a laboratory setting, this is typically achieved using a glycosyl donor (a sugar with a leaving group at the anomeric position, such as a halide or trichloroacetimidate). The reaction proceeds via nucleophilic attack from the C-19 alcohol onto the activated glycosyl donor. The stereochemical outcome (α or β) at the anomeric center is influenced by the reaction conditions, the nature of the protecting groups on the sugar, and the glycosyl donor used.

Esterification and Amidation: The acylation of the C-19 hydroxyl group or the formation of amides from the C-17 carboxylic acid (derived from ester hydrolysis) proceeds through standard nucleophilic acyl substitution mechanisms. For instance, esterification with an acyl chloride involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

The ability to selectively target one functional group in the presence of others (chemoselectivity) is a major challenge and a key focus in the semisynthesis of complex natural products.

Molecular and Cellular Mechanisms of Echitamidine Action in Vitro/in Vivo, Non Human

Investigation of Molecular Targets and Pathways

Enzyme Inhibition Studies

Enzyme inhibition is a key area of investigation for understanding the pharmacological effects of chemical compounds. Studies on echitamidine (B1215145) and its derivatives have explored their potential to inhibit various enzymes. For instance, enzyme inhibition assays are utilized to predict the potential for drug-drug interactions by assessing a compound's ability to decrease the synthesis and concentration of drug-metabolizing enzymes. bioivt.comdls.com These studies are crucial in the early stages of drug development to identify potential liabilities. While general enzyme inhibition study frameworks are well-established, specific inhibitory constants and detailed mechanisms for this compound against a wide range of enzymes are still areas of active research.

Receptor Binding and Modulation (e.g., ABCC10 ATPase Activity)

This compound and related alkaloids have been evaluated for their interaction with specific cellular receptors and transporters. One notable target is the ATP-binding cassette (ABC) transporter subfamily C member 10 (ABCC10), also known as multidrug resistance protein 7 (MRP7). researchgate.netresearchgate.net Overexpression of ABCC10 is a mechanism of multidrug resistance in cancer cells, as it can efflux various anticancer drugs, reducing their intracellular concentration and efficacy. researchgate.net

In a study evaluating a series of pentacyclic Strychnos alkaloids, which share a structural framework with this compound, several compounds were synthesized and tested for their ability to modulate ABCC10. While alstolucines B and F were found to inhibit ABCC10 ATPase activity, this compound itself showed modest to no inhibition in these particular assays. acs.orgnih.gov This suggests that subtle structural differences among these alkaloids play a significant role in their interaction with the ABCC10 transporter. The ATPase activity of ABCC10 is stimulated by various compounds, including docetaxel, and its inhibition is a strategy to overcome drug resistance. atlasgeneticsoncology.org

Cellular Level Research

In vitro Cytotoxicity and Growth Inhibitory Effects on Neoplastic Cell Lines (e.g., Ehrlich Ascites Carcinoma, Fibrosarcoma)

This compound has demonstrated cytotoxic and growth-inhibitory effects against several cancer cell lines in vitro. An N-oxide glucopyranoside derivative of this compound, referred to as EOG, was found to kill KB cells in a concentration-dependent manner. semanticscholar.org The cytotoxic effects of this compound and its derivatives have also been observed in other neoplastic cell lines. indexcopernicus.com

Specifically, research has highlighted the effects of echitamine, a related alkaloid from which this compound can be derived, on Ehrlich ascites carcinoma (EAC) cells and fibrosarcoma. oalib.com Studies on EAC cells, a rapidly proliferating tumor model, have been used to evaluate the anticancer potential of various natural products. researchgate.netnih.govmongoliajol.info Echitamine was reported to be cytotoxic to fibrosarcoma cells and was effective in treating fibrosarcoma in rats. amazonaws.com Furthermore, the bioactive compound echitamine, present in the stem-bark of Alstonia boonei, was shown to hinder the development and cause the extermination of fibrosarcoma in rat models. researchgate.net

A derivative, this compound-N-oxide-19-o-β-D-glucopyranoside (EOG), was isolated from the chloroform (B151607) fraction of an ethanol (B145695) extract of Alstonia scholaris. ijpsr.com This compound showed greater cytotoxicity in neoplastic cell lines compared to another isolated alkaloid. ijpsr.com The cytotoxic effect of this derivative was observed to be concentration-dependent across various cell lines including HeLa, HepG2, KB, MCF-7, and U373MG. ijpsr.com

Table 1: In vitro Cytotoxicity of this compound Derivative (EOG) against Various Cancer Cell Lines

| Cell Line | Effect | Reference |

|---|---|---|

| KB | Concentration-dependent cell killing | semanticscholar.org |

| HeLa | Concentration-dependent cytotoxicity | ijpsr.com |

| HepG2 | Concentration-dependent cytotoxicity | ijpsr.com |

| MCF-7 | Concentration-dependent cytotoxicity | ijpsr.com |

| U373MG | Concentration-dependent cytotoxicity | ijpsr.com |

Induction of DNA Damage in Cancer Cell Models

A key mechanism underlying the anticancer activity of many chemotherapeutic agents is the induction of DNA damage in cancer cells, which can lead to cell cycle arrest and apoptosis. nih.govnih.govfrontiersin.org Research has shown that this compound derivatives can induce DNA damage in cancer cell models.

Specifically, this compound-N-oxide-19-o-β-D-glucopyranoside (EOG) was found to increase DNA damage in Ehrlich ascites carcinoma (EAC) cells in tumorized Swiss albino mice. researchportalcentral.com The administration of EOG resulted in elevated molecular DNA damage in the EAC cells, as indicated by an increase in comet tail DNA and olive tail moment, which are markers of DNA fragmentation. researchportalcentral.com This effect was dose-dependent. The study suggests that the cell-killing effect of EOG is due to the induction of DNA damage. semanticscholar.orgsemanticscholar.org

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a protein target. isnff-jfb.comfuta.edu.ng This method helps in understanding the molecular basis of a compound's activity and in identifying potential drug targets.

Molecular docking studies have been performed with this compound to explore its interactions with various protein targets. In one study, this compound was docked with the FtsZ protein, a potential target for anti-tuberculosis drugs. The results showed a high binding affinity with a binding score of -8.41 kcal/mol. iosrjournals.org The docking analysis revealed that this compound formed four hydrogen bond interactions with the FtsZ protein, specifically two bonds with ASN22 and one each with LYS12 and ARG91. iosrjournals.org

Another molecular docking study investigated the interaction of several compounds, including this compound, with the Takeda G protein-coupled receptor 5 (TGR5), a target for diabetes treatment. isnff-jfb.comsciopen.com These studies provide insights into the potential binding modes and interactions of this compound at a molecular level, guiding further experimental validation.

Table 2: Molecular Docking of this compound with Protein Targets

| Protein Target | Binding Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| FtsZ | -8.41 | 4 hydrogen bonds (2 with ASN22, 1 with LYS12, 1 with ARG91) | iosrjournals.org |

| TGR5 | Not explicitly stated for this compound alone | Interacts via covalent and non-covalent bonds | isnff-jfb.com |

Structure Activity Relationship Sar Studies of Echitamidine and Its Analogues

Identification of Key Pharmacophoric Elements

A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal interaction with a specific biological target. dovepress.com For echitamidine (B1215145) and its relatives, the pharmacophore is rooted in their characteristic monoterpenoid indole (B1671886) alkaloid scaffold. digitellinc.comchemrxiv.org The identification of key elements involves analyzing the contributions of the core structure and its various functional groups to biological activity.

Key pharmacophoric features for this class of alkaloids are understood to include:

The Indole Nucleus: The indole ring system is a fundamental component. Modifications to this part of the molecule, particularly at the C10 position in the related alkaloid akuammicine (B1666747), have been shown to be critical for activity at opioid receptors. chemrxiv.orgnih.gov This suggests the aromatic portion of the scaffold is a key interaction domain.

The Polycyclic Core (Curan Backbone): this compound possesses a complex and rigid curan (B1244514) backbone which dictates the three-dimensional arrangement of its functional groups. ontosight.ai This rigid conformation is essential for proper orientation within a biological target's binding site. The structural integrity of this caged system is considered a primary pharmacophoric element.

Specific Functional Groups: The activity of these alkaloids is modulated by their functional groups. For this compound, the hydroxyl group and the methyl ester are important features that influence its chemical properties and potential biological interactions. ontosight.ai In studies of related sarpagine (B1680780) alkaloids, groups like the Na-p-toluenesulfonyl (Ts) and aldehyde moieties have been identified as vital for antiproliferative effects, highlighting the importance of specific substituents on the core structure. springernature.com

Stereochemistry: The precise stereochemistry of the multiple chiral centers within the molecule is critical. The spatial relationship between different parts of the alkaloid, enforced by its stereoconfiguration, is a key determinant of binding affinity and efficacy.

Pharmacophore models are often developed from the structures of active compounds to create a 3D hypothesis of the features necessary for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. frontiersin.orgd-nb.inforesearchgate.net For the akuammicine alkaloid class, the core scaffold provides the essential 3D framework, while substitutions on the indole ring and modifications to other peripheral groups fine-tune the interaction with biological targets. chemrxiv.orgnih.gov

Correlating Structural Features with Biological Activities

SAR studies establish direct links between specific structural modifications and their resulting biological effects. For alkaloids closely related to this compound, systematic derivatization has yielded significant insights, particularly concerning their activity at opioid receptors and their vasorelaxant properties.

Opioid Receptor Activity of Akuammicine Analogues:

Akuammicine, which shares the same core skeleton as this compound, is a selective agonist for the kappa opioid receptor (κOR). chemrxiv.orgnih.gov Semisynthetic derivatives have been created to probe its SAR, revealing key trends. uic.educhemrxiv.org

Aromatic Ring Substitution: Modifications at the C10 position of the indole's aromatic ring have the most dramatic impact on κOR activity. Introducing halogens (I, Br, Cl) at this position leads to a significant increase in potency, with one derivative showing a >200-fold improvement. chemrxiv.orgchemrxiv.orgnih.gov This highlights the C10 position as a critical site for enhancing biological activity.

Core Structure Modifications: Changes to other parts of the molecule, such as the C19,20 olefin or the C2,16 olefin, were generally not well-tolerated and led to a decrease in activity. uic.edu However, the activity could be rescued in dually substituted analogues that also contained the potency-enhancing C10 halogens. uic.edu This suggests a synergistic or permissive relationship between different parts of the scaffold.

Nitrogen Substitution: In the related alkaloids akuammine (B1666748) and pseudo-akuammigine, which target the mu-opioid receptor (µOR), modifications at the N1-position were explored. The synthesis of N-1-phenethyl pseudo-akuammigine resulted in a derivative with substantially increased in vitro potency and in vivo efficacy in antinociception models. uic.edu

The table below summarizes the SAR findings for a selection of akuammicine analogues targeting the kappa opioid receptor (κOR).

| Compound | Modification from Akuammicine | Effect on κOR Potency | Reference |

|---|---|---|---|

| Akuammicine | Parent Compound | Baseline Activity | chemrxiv.org |

| 10-Iodo-akuammicine | Iodine at C10 | >200-fold increase | chemrxiv.orgchemrxiv.org |

| 10-Bromo-akuammicine | Bromine at C10 | Significant increase | uic.educhemrxiv.org |

| 10-Chloro-akuammicine | Chlorine at C10 | Significant increase | uic.educhemrxiv.org |

| C19,20 Dihydro-akuammicine | Reduction of C19,20 double bond | Decreased activity | uic.edu |

Vasorelaxant and Cytotoxic Activities:

Studies on a variety of monoterpene indole alkaloids isolated from Alstonia scholaris revealed that akuammicine-type alkaloids exhibit potent vasorelaxant activities. nih.gov A preliminary SAR analysis suggested that the specific framework of this alkaloid class is a valuable starting point for discovering new vasodilators. nih.gov Furthermore, many indole alkaloids have been investigated for cytotoxic activity against various cancer cell lines, with modifications often aimed at improving potency and selectivity. mdpi.comnih.govnih.gov

Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationship (QSAR))

Computational methods are powerful tools in modern drug discovery and SAR analysis, allowing for the prediction of biological activity and the elucidation of interaction mechanisms at the molecular level. preprints.org These in silico approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking. frontiersin.orgtsu.edu

While specific QSAR studies focusing solely on this compound are not widely reported, the principles are broadly applied to indole alkaloids. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to build a predictive model. Such models can then be used to estimate the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. preprints.org

Other computational techniques have been successfully applied to this class of compounds:

Pharmacophore Modeling: As discussed, pharmacophore models can be generated from a set of active ligands to define the essential 3D arrangement of chemical features. d-nb.info These models can then be used as 3D queries to screen large chemical databases for new compounds that fit the hypothesis, a process known as virtual screening. frontiersin.orgmdpi.com This approach is valuable when the 3D structure of the biological target is unknown. dovepress.com

Molecular Docking: When the 3D structure of the target protein is available, molecular docking can be used to predict the preferred binding mode and affinity of a ligand. This technique places the ligand into the target's binding site in various conformations and scores the interactions. For example, docking studies of a novel marine-derived indole alkaloid identified key interactions with critical amino acid residues (CYS-190, TYR-121) within its target, providing a structural basis for its activity. researchgate.net Such insights are invaluable for the rational design of more potent and selective inhibitors.

These computational approaches provide a powerful complement to traditional synthetic SAR studies, accelerating the discovery process by offering predictive insights into the complex interplay between molecular structure and biological function.

Advanced Analytical Methodologies for Echitamidine Detection and Quantification

Chromatographic Quantification Techniques

Chromatographic methods are indispensable for separating individual components from a complex mixture before their quantification. This separation is crucial when analyzing crude extracts from plants like Alstonia scholaris, which contain a multitude of structurally similar alkaloids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and standardization of herbal materials. ijpsr.com Its principle advantage lies in the high-resolution separation of components, enabling precise and accurate quantification. ijpsr.com Several studies have successfully employed HPLC for the analysis of alkaloids in Alstonia scholaris, identifying echitamidine (B1215145) as one of the constituents. nih.goviajps.com

In a typical application, an extract of Alstonia scholaris leaves is analyzed using a reverse-phase C18 column. nih.gov The separation is achieved using a mobile phase gradient, for instance, one consisting of acetonitrile (B52724) and an aqueous buffer like an ammonia (B1221849) solution. nih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector set to a wavelength where indole (B1671886) alkaloids exhibit strong absorbance, such as 287 nm or 250 nm. ijpsr.comnih.gov In one analysis of A. scholaris leaves, this compound was identified as a distinct peak in the HPLC chromatogram and confirmed with a mass-to-charge ratio (m/z) of 341 in positive electrospray ionization mass spectrometry. nih.gov Another study identified a related compound, this compound-N-oxide-19-o-β-D-glucopyranoside, from the bark of the plant. ijpsr.com

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Plant Material | Alstonia scholaris Leaves nih.gov | Alstonia scholaris Bark (Chloroform Extract) ijpsr.com |

| Instrument | Agilent 1200 nih.gov | Waters HPLC System ijpsr.com |

| Column | Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm) nih.gov | Not Specified |

| Mobile Phase | Acetonitrile (A) and 0.5% (v/v) ammonia solution (B) nih.gov | H₂O/CH₃CN gradient (0%-80%) ijpsr.com |

| Detection | Photodiode Array Detector (DAD) at 287 nm nih.gov | Photodiode Array Detector at 250 nm ijpsr.com |

| Identified Compound | This compound nih.gov | This compound-N-oxide-19-o-β-D-glucopyranoside ijpsr.com |

This table summarizes typical parameters used in HPLC methods for the analysis of this compound and related alkaloids from Alstonia scholaris.

For highly complex mixtures, such as biological fluids or multi-herb formulations, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers superior performance. measurlabs.comnih.gov This technique combines the high separation efficiency and speed of UHPLC, which uses smaller column particles, with the high sensitivity and specificity of a mass spectrometer. measurlabs.com The tandem mass spectrometry (MS/MS) capability, often using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, allows for the unambiguous identification and quantification of target analytes even at very low concentrations. nih.govsemanticscholar.org

A study on the alkaloidal extract of Alstonia scholaris leaves utilized UHPLC coupled to quadrupole time-of-flight mass spectrometry (UHPLC/qTOF-MS) to characterize its chemical constituents. nih.gov This powerful method successfully identified 35 different alkaloids, demonstrating its utility in profiling the complex matrix in which this compound is found. nih.gov While this particular study focused on profiling rather than absolute quantification, the methodology is readily adaptable for that purpose. nih.gov The validation of such methods for other alkaloids has shown excellent linearity, precision, accuracy, and low limits of quantification (LOQ), often in the low ng/mL range. semanticscholar.org

| Parameter | Typical UHPLC-MS/MS Method for Alkaloids |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) semanticscholar.orgfrontiersin.org |

| Column | Reverse-phase C18 (e.g., 2.1 mm × 100 mm, 1.8 µm) semanticscholar.orgfrontiersin.org |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often containing 0.1-0.3% formic or acetic acid) semanticscholar.orgfrontiersin.org |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode for alkaloids semanticscholar.org |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (qTOF) nih.govfrontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification semanticscholar.org |

| Key Advantages | High sensitivity, high specificity, rapid analysis, suitable for complex matrices measurlabs.comnih.gov |

This table outlines the general parameters for a UHPLC-MS/MS method suitable for the quantification of this compound in complex samples, based on established methods for other alkaloids.

Spectroscopic Quantification Methods

Spectroscopic methods measure the interaction of electromagnetic radiation with a sample. While often used for structural elucidation, they can also be powerful quantitative tools.

UV-Vis spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. ksu.edu.sa The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ksu.edu.sa

Indole alkaloids, including this compound, possess chromophores—conjugated pi-electron systems within the indole ring structure—that absorb light in the UV region. libretexts.orgbspublications.net This property is leveraged in HPLC-UV systems, where detection wavelengths are set at the absorbance maximum (λmax) to achieve the highest sensitivity. ksu.edu.salibretexts.org For the analysis of Alstonia alkaloids, detection is commonly performed at wavelengths between 250 nm and 290 nm, indicating this is a region of strong absorbance for compounds like this compound. ijpsr.comnih.gov

For direct quantification of a pure sample of this compound, a UV-Vis spectrophotometer can be used. A calibration curve would be prepared by measuring the absorbance of several standard solutions of known concentrations at this compound's λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. However, due to the spectral overlap of many similar alkaloids in a crude extract, direct UV-Vis quantification without prior separation is generally not feasible for complex mixtures. researchgate.net Its primary utility remains as a simple and robust detector coupled with a separation technique like HPLC. researchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that quantifies substances by measuring the intensity of NMR signals. nih.govresearchgate.net A key principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. acs.org This allows for the determination of the concentration of an analyte relative to a certified internal standard of known concentration, without the need for a calibration curve of the analyte itself. nih.govnih.gov

While specific studies on the qNMR analysis of this compound are not prevalent, the technique has been successfully validated for the simultaneous quantification of other structurally related indole alkaloids. nih.gov For example, a validated ¹H-NMR method was developed to quantify four indole alkaloids in Uncaria rhynchophylla. nih.gov This demonstrates the high potential for applying qNMR to this compound.

The process would involve dissolving a precisely weighed amount of the echitamine-containing sample and a certified internal standard in a deuterated solvent (e.g., DMSO-d₆). nih.gov An ideal internal standard would have high purity and possess a simple proton signal in a region of the NMR spectrum that does not overlap with any signals from the analyte. researchgate.net By comparing the integral of a unique, well-resolved proton signal of this compound to the integral of the known internal standard, its absolute content in the sample can be calculated with high precision and accuracy. nih.gov Validation of such methods for other alkaloids has demonstrated excellent linearity (R² > 0.999) and precision (RSD < 2.6%). nih.gov This makes qNMR a highly promising, rapid, and robust alternative to chromatography for the quality control of this compound-containing materials.

| Validation Parameter | Result for a Validated qNMR Method for Indole Alkaloids nih.gov |

| Linearity (R²) | > 0.999 |

| Concentration Range | 25–400 µg/mL |

| Limit of Quantification (LOQ) | 25 µg/mL |

| Intra-day Precision (%RSD) | 0.40–2.51% |

| Inter-day Precision (%RSD) | 0.41–1.73% |

| Accuracy (Recovery) | 97.1–104.4% |

This table presents the validation data from a qNMR method developed for other indole alkaloids, illustrating the potential performance of a similar method for this compound.

Perspectives and Future Directions in Echitamidine Research

Unexplored Biosynthetic Enzyme Characterization

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), the class to which echitamidine (B1215145) belongs, is a complex process involving numerous enzymatic steps. unb.ca While the general pathways for many alkaloids are reasonably established, specific enzymes, particularly those responsible for the final, intricate tailoring steps that create the unique structure of this compound, remain to be fully characterized. researchgate.netpsu.edu Future research will likely focus on a bioinformatics-led approach, mining the transcriptomes of source plants like Alstonia scholaris to identify candidate genes. unb.caresearchgate.net These genes can then be expressed in heterologous systems, such as yeast (Saccharomyces cerevisiae) or bacteria, to functionally characterize the enzymes they encode. unb.canih.gov This strategy allows for the unambiguous identification of enzymes responsible for specific transformations in the this compound pathway, which is crucial for potential synthetic biology applications aimed at producing this compound or novel analogues in engineered microorganisms. unb.canih.gov

Development of More Efficient and Stereoselective Synthetic Routes

The chemical synthesis of complex alkaloids like this compound is a significant challenge that tests the limits of modern organic chemistry. psu.edu Existing total syntheses have successfully produced this compound, often as part of a broader effort to synthesize a family of related Strychnos alkaloids. wikipedia.orgthieme-connect.comacs.org These routes have employed sophisticated strategies, including sequential one-pot biscyclizations and intramolecular Heck reactions. thieme-connect.com

Discovery of Novel Molecular Targets and Mechanistic Pathways

Initial biological studies have identified this compound and its close analogues, such as the alstolucines, as modulators of the ATP-binding cassette (ABC) transporter ABCC10 (also known as MRP7). nih.govacs.orgacs.org This protein is an efflux pump that can confer multidrug resistance (MDR) in cancer by expelling chemotherapeutic agents like taxanes from cancer cells. nih.govacs.org The ability of this compound derivatives to inhibit ABCC10 suggests a potential role in overcoming chemoresistance. nih.govacs.org

A major future direction is the identification of other potential molecular targets for this compound. Its structural complexity makes it likely to interact with multiple biological macromolecules. Unbiased screening approaches, including phenotypic screening against various cell lines, could reveal new bioactivities. nih.gov For known targets like ABCC10, research is needed to elucidate the downstream mechanistic pathways. Understanding precisely how this compound binding modulates the pump's activity and affects cellular processes will be critical for any therapeutic development. Furthermore, historical reports of antispasmodic activity suggest that other, unrelated molecular pathways may be affected by this alkaloid, representing an underexplored area of its pharmacology. mdpi.com

Design and Synthesis of New Bioactive this compound Analogues for Research Probes

Building upon more efficient synthetic routes, a key future direction is the rational design and synthesis of this compound analogues specifically intended for use as research probes. beilstein-journals.org These molecular tools are essential for dissecting biological function. beilstein-journals.org By strategically modifying the this compound scaffold, researchers can create derivatives with specific properties to investigate its mechanism of action.

This involves: